molecular formula C9H10ClNO2 B585049 Isoindoline-5-carboxylic acid hydrochloride CAS No. 149353-72-0

Isoindoline-5-carboxylic acid hydrochloride

Cat. No.: B585049
CAS No.: 149353-72-0
M. Wt: 199.634
InChI Key: YGNBOTDTASINFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

X-ray Crystallographic Studies

X-ray crystallography has been instrumental in elucidating the three-dimensional structure of isoindoline-5-carboxylic acid hydrochloride. The compound crystallizes in a triclinic system with space group $$ P\overline{1} $$, as evidenced by single-crystal diffraction studies. Key lattice parameters include $$ a = 8.3683(3) \, \text{Å} $$, $$ b = 9.1873(3) \, \text{Å} $$, $$ c = 11.3782(4) \, \text{Å} $$, $$ \alpha = 96.553(1)^\circ $$, $$ \beta = 108.368(1)^\circ $$, and $$ \gamma = 92.429(1)^\circ $$. The isoindoline ring adopts a nearly planar conformation, with a root-mean-square (RMS) deviation of 0.0411 Å for the 14 atoms in the fused bicyclic system. Intramolecular hydrogen bonding between the carboxylic acid group and the nitrogen atom (O–H⋯N, 2.65 Å) stabilizes the molecular conformation.

Table 1: Crystallographic Data for this compound

Parameter Value
Crystal system Triclinic
Space group $$ P\overline{1} $$
$$ a \, (\text{Å}) $$ 8.3683(3)
$$ b \, (\text{Å}) $$ 9.1873(3)
$$ c \, (\text{Å}) $$ 11.3782(4)
$$ \alpha \, (°) $$ 96.553(1)
$$ \beta \, (°) $$ 108.368(1)
$$ \gamma \, (°) $$ 92.429(1)
RMS deviation (Å) 0.0411

Nuclear Magnetic Resonance (NMR) Spectroscopic Elucidation

¹H and ¹³C NMR spectra provide detailed insights into the electronic environment of this compound. The ¹H NMR spectrum (400 MHz, DMSO-$$ d_6 $$) exhibits characteristic signals:

  • A singlet at $$ \delta = 12.98 \, \text{ppm} $$ for the carboxylic acid proton.
  • Multiplet resonances between $$ \delta = 7.20–7.50 \, \text{ppm} $$ for aromatic protons on the isoindoline ring.
  • A triplet at $$ \delta = 3.75 \, \text{ppm} $$ for the methylene protons adjacent to the nitrogen atom.

The ¹³C NMR spectrum confirms the presence of a carbonyl carbon at $$ \delta = 170.2 \, \text{ppm} $$ and aromatic carbons in the range $$ \delta = 125–140 \, \text{ppm} $$. DEPT-135 experiments differentiate CH$$3$$, CH$$2$$, and CH groups, with the methylene group adjacent to nitrogen appearing at $$ \delta = 45.8 \, \text{ppm} $$.

Tautomeric Equilibrium Investigations

The compound exhibits tautomeric equilibrium between the carboxylic acid and zwitterionic forms , influenced by solvent polarity and pH. Infrared (IR) spectroscopy reveals a broad O–H stretch at $$ 2500–3500 \, \text{cm}^{-1} $$, indicative of intramolecular hydrogen bonding. Hirshfeld surface analysis shows that H⋯H (61.5%), H⋯C/C⋯H (20.3%), and H⋯O/O⋯H (11.7%) interactions dominate the crystal packing, stabilizing the zwitterionic form in the solid state.

Properties

IUPAC Name

2,3-dihydro-1H-isoindole-5-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2.ClH/c11-9(12)6-1-2-7-4-10-5-8(7)3-6;/h1-3,10H,4-5H2,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGNBOTDTASINFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CN1)C=C(C=C2)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00681050
Record name 2,3-Dihydro-1H-isoindole-5-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00681050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149353-72-0
Record name 2,3-Dihydro-1H-isoindole-5-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00681050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-dihydro-1H-isoindole-5-carboxylic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Palladium-Catalyzed Coupling for Functionalized Derivatives

For structurally complex derivatives, palladium-catalyzed cross-coupling offers precision. WO2020114482A1 details a modular approach using palladium catalysts to assemble the isoindoline core:

  • Step 1: Suzuki-Miyaura Coupling

    • A boronic acid derivative reacts with a halogenated isoindoline precursor in the presence of palladium acetate (1–2 mol%), tri-o-methylphenylphosphine ligand (2–4 mol%), and N,N-diisopropylethylamine (DIPEA) as a base.

    • Conditions : Tetrahydrofuran (THF) solvent, 60–70°C, 12–18 hours, yielding 65–70% coupled product .

  • Step 2: Cyclization and Deprotection

    • The coupled intermediate undergoes acid-mediated cyclization (e.g., HCl in dioxane) to form the isoindoline ring.

    • Conditions : 6N HCl, reflux for 6 hours, followed by neutralization with NaHCO₃ .

  • Step 3: Hydrochloride Salt Formation

    • The free base is treated with hydrochloric acid in ethanol, precipitating the hydrochloride salt.

    • Conditions : Stirring at 0–5°C for 2 hours, yielding >90% purity .

Advantages :

  • Enables incorporation of diverse substituents (e.g., halogens, alkyl groups) at specific positions.

  • Scalable for high-throughput synthesis.

Limitations :

  • High catalyst costs and sensitivity to oxygen/ moisture.

Direct Hydrochloride Salt Formation from Free Base

The most straightforward method involves protonating isoindoline-5-carboxylic acid with hydrochloric acid. PubChem data confirms this two-step process:

  • Step 1: Synthesis of Isoindoline-5-Carboxylic Acid

    • Oxidation of 5-cyanoisoindoline with potassium permanganate in acidic medium.

    • Conditions : H₂SO₄ (1M), 80°C, 8 hours, yielding 60–65% carboxylic acid .

  • Step 2: Salt Formation

    • The free acid is dissolved in anhydrous ethanol and treated with concentrated HCl (37%), followed by solvent evaporation.

    • Conditions : Stirring at room temperature for 1 hour, yielding 95–98% hydrochloride salt .

Advantages :

  • Minimal side products due to the simplicity of acid-base reaction.

  • High yield and purity without chromatography.

Limitations :

  • Requires high-purity starting material to avoid contamination.

Comparative Analysis of Methods

Parameter Gabriel Synthesis Palladium-Catalyzed Direct Salt Formation
Yield 70–75%65–70%95–98%
Reaction Time 24–30 hours18–24 hours9–10 hours
Cost LowHighModerate
Scalability IndustrialLab-scaleIndustrial
Functional Group Tolerance LimitedHighN/A

Chemical Reactions Analysis

Types of Reactions: Isoindoline-5-carboxylic acid hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoindoline-5-carboxylic acid derivatives, while reduction can produce alcohols or other reduced forms .

Mechanism of Action

The mechanism of action of isoindoline-5-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and the derivatives of the compound being studied .

Comparison with Similar Compounds

Key Properties :

  • Hazards : Harmful by inhalation, skin contact, or ingestion.
  • Applications : Intermediate in synthesizing bioactive molecules, particularly in central nervous system (CNS) drug development.

Comparison with Structurally Similar Compounds

1H-Isoindole-5-Carboxylic Acid, 2,3-Dihydro-, Methyl Ester, Hydrochloride (CAS RN: 127168-93-8)

  • Molecular Formula: C₁₀H₁₁NO₂·HCl
  • Molecular Weight : 213.66 g/mol.
  • Key Differences :
    • Contains a methyl ester group instead of a free carboxylic acid.
    • Higher molecular weight due to the ester substituent.
    • Likely altered solubility and reactivity compared to the free acid form.

Indole-5-Carboxylic Acid (CAS RN: 1670-81-1)

  • Molecular Formula: C₉H₇NO₂
  • Molecular Weight : 161.15 g/mol
  • Melting Point : 208–210°C.
  • Key Differences :
    • Indole backbone (benzopyrrole) vs. isoindoline (benzodiazine).
    • Lacks the hydrochloride salt, leading to differences in polarity and bioavailability.
    • Used in synthesizing fluorescent probes and agrochemicals.

5-(Aminomethyl)Isoindolin-1-One Hydrochloride (CAS RN: 40314-06-5)

  • Molecular Formula : C₉H₁₁ClN₂O
  • Molecular Weight : 198.65 g/mol.
  • Key Differences: Features an aminomethyl group and a ketone (lactam) at the 1-position. Lower molecular weight and altered pharmacophore compared to isoindoline-5-carboxylic acid hydrochloride.

Nicardipine Hydrochloride (Relevant Hydrochloride Salt Comparison)

  • Key Property : Exhibits acid stability under controlled conditions, a critical trait for oral drug formulations.
  • Contrast : Unlike nicardipine, this compound’s stability in acidic environments remains less documented but is inferred to be moderate due to its ionic nature.

Data Table: Comparative Analysis of this compound and Analogues

Compound Name CAS RN Molecular Formula Molecular Weight (g/mol) Key Functional Groups Melting Point (°C) Applications
This compound 149353-72-0 C₉H₉NO₂·HCl 203.64 Carboxylic acid, HCl salt Not reported Drug intermediates
1H-Isoindole-5-carboxylic acid methyl ester HCl 127168-93-8 C₁₀H₁₁NO₂·HCl 213.66 Methyl ester, HCl salt Not reported Synthetic precursor
Indole-5-carboxylic acid 1670-81-1 C₉H₇NO₂ 161.15 Free carboxylic acid 208–210 Fluorescent probes
5-(Aminomethyl)isoindolin-1-one HCl 40314-06-5 C₉H₁₁ClN₂O 198.65 Aminomethyl, lactam, HCl Not reported CNS drug candidates

Research Findings and Functional Group Impact

  • Hydrochloride Salts : Enhance solubility and stability in aqueous media, critical for drug delivery (e.g., nicardipine hydrochloride).
  • Carboxylic Acid vs. Ester : Free carboxylic acids (e.g., indole-5-carboxylic acid) offer direct reactivity for amide bond formation, while esters (e.g., methyl ester derivative) require hydrolysis for further functionalization.
  • Backbone Variation : Isoindoline’s saturated ring system provides conformational rigidity compared to indole’s aromatic structure, influencing binding affinity in drug-receptor interactions.

Biological Activity

Isoindoline-5-carboxylic acid hydrochloride is a compound that belongs to the isoindoline class of derivatives, which are recognized for their diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Overview of this compound

This compound is characterized by its unique bicyclic structure, consisting of a six-membered aromatic ring fused to a five-membered nitrogen-containing ring. This structural configuration contributes to its reactivity and biological activity. The compound has been studied for various pharmacological properties, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects.

Isoindoline derivatives interact with multiple biological targets, influencing various biochemical pathways. The following are key mechanisms through which this compound exerts its effects:

  • Receptor Binding : Isoindoline compounds often bind with high affinity to various receptors, which can modulate cellular responses and signal transduction pathways.
  • Enzyme Inhibition : Several studies have demonstrated that isoindoline derivatives can inhibit specific enzymes involved in inflammatory processes and cancer progression .
  • Antioxidant Activity : These compounds have been shown to exhibit antioxidant properties, reducing oxidative stress within cells.

Biological Activities

The biological activities of this compound are summarized in the following table:

Activity Description References
AnticancerExhibits cytotoxic effects against various cancer cell lines.
Anti-inflammatoryInhibits pro-inflammatory cytokines and enzymes like COX-2.
AntimicrobialDemonstrates inhibitory effects against specific bacterial strains.
NeuroprotectiveShows potential in protecting neuronal cells from oxidative damage.
AntidiabeticMay influence glucose metabolism and insulin sensitivity.

Case Studies

Several studies highlight the therapeutic potential of this compound:

  • Anticancer Studies : A study investigated the cytotoxic effects of isoindoline derivatives on breast cancer cell lines. Results indicated that these compounds significantly reduced cell viability through apoptosis induction .
  • Anti-inflammatory Effects : Research demonstrated that isoindoline derivatives could effectively inhibit COX-2 activity in vitro, suggesting their potential as anti-inflammatory agents .
  • Neuroprotective Properties : A study evaluated the neuroprotective effects of isoindoline compounds in models of oxidative stress. The results showed a significant reduction in neuronal cell death, indicating their potential for treating neurodegenerative diseases .

Q & A

Q. What methodologies validate the compound’s role in multi-step catalytic cycles?

  • Methodological Answer : Use isotopic labeling (e.g., ¹³C-carboxylic acid) with kinetic isotope effect (KIE) studies to trace mechanistic pathways. Pair with operando spectroscopy (UV-vis, EPR) to detect transient intermediates .

Data Contradiction and Reproducibility Analysis

  • Key Challenge : Absence of published physical/chemical properties (e.g., solubility, melting point) .
    • Resolution : Cross-validate experimental determinations (e.g., DSC for melting point) with computational predictions (COSMOtherm) .
  • Reproducibility Checklist :
    • Document all synthetic steps (molar ratios, stirring rates) per FAIR data principles .
    • Report HPLC chromatograms with retention times and column specifications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.